![molecular formula C19H21F3N2O2S B2521935 N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797349-43-9](/img/structure/B2521935.png)
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methanesulfonamide derivatives can involve various chemical reactions, including N-acylation, Sonogashira cross-coupling, and reactions with halogenated precursors. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were developed as chemoselective N-acylation reagents, indicating the versatility of methanesulfonamide derivatives in synthetic chemistry . Similarly, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through Sonogashira cross-coupling demonstrates the compound's ability to participate in palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the presence of an N-H bond and a sulfonamide group, which can form hydrogen bonds and affect the molecule's conformation. For example, the conformation of the N-H bond in N-(2,3-dichlorophenyl)methanesulfonamide is syn to the chloro substituents, which is relevant for its biological activity . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide show that the torsion angles and the presence of substituents can dramatically influence the molecule's conformation .
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions, including self-association and protonation. Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in solution and chain associates via hydrogen bonding in the crystal state . The proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide indicates that it can act as a hydrogen bond donor, which is stronger than N-methyltrifluoromethanesulfonamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's polarity, solubility, and reactivity. For instance, the N-(2,3-dichlorophenyl)methanesulfonamide's molecular packing involves N-H...O hydrogen bonding, which could affect its solubility and interaction with biological receptors . The DFT-based computational study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide provides insights into their NMR chemical shifts and vibrational transitions, which are essential for understanding their physical properties .
Wissenschaftliche Forschungsanwendungen
Structural Studies and Supramolecular Assembly
A study by Dey et al. (2015) synthesized and analyzed the crystal structures of three nimesulidetriazole derivatives, showcasing the effect of substitution on supramolecular assembly. Through X-ray powder diffraction data, the researchers identified the nature of intermolecular interactions and compared them with nimesulide polymorphs. The study highlights the formation of cyclic R22(8) rings and their further connection into two-dimensional and three-dimensional frameworks via hydrogen bonds and C-H⋯π interactions, emphasizing the complex structural dynamics of such compounds (Dey et al., 2015).
Conformations and Self-association
Sterkhova et al. (2014) examined the structure and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and crystal form. The study utilized IR spectroscopy and quantum chemical methods to reveal its conformational dynamics and proton affinities, demonstrating how these molecules form cyclic dimers in inert solvents and chain associates in crystal via hydrogen bonding. This research provides insights into the subtle intermolecular forces that govern the behavior of sulfonamide derivatives in different environments (Sterkhova et al., 2014).
Synthesis and Decomposition
Research by Zhu and Desmarteau (1993) explored the synthesis and thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, shedding light on the reactive pathways and products of such processes. This work contributes to the understanding of sulfonyl-based compounds' stability and reactivity, providing a foundation for developing new synthetic strategies in organic chemistry (Zhu & Desmarteau, 1993).
Electrophilic and Nucleophilic Reactions
Lemek et al. (2008) investigated the vicarious nucleophilic substitution (VNS) reactions of 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, demonstrating the compound's reactivity towards carbanions with a leaving group. This study highlights the compound's potential for diverse chemical transformations, opening avenues for the exploration of sulfur-based electron-withdrawing groups in organic synthesis (Lemek et al., 2008).
Microbial Reduction Applications
Patel et al. (1993) explored the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, identifying microbial strains capable of catalyzing the reduction to produce chiral intermediates. This research demonstrates the biocatalytic potential for synthesizing pharmaceutically relevant compounds, offering an eco-friendly and efficient alternative to traditional chemical synthesis methods (Patel et al., 1993).
Eigenschaften
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)16-7-4-6-15(12-16)14-27(25,26)23-13-18-10-5-11-24(18)17-8-2-1-3-9-17/h1-4,6-9,12,18,23H,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPUDSUCYLOZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

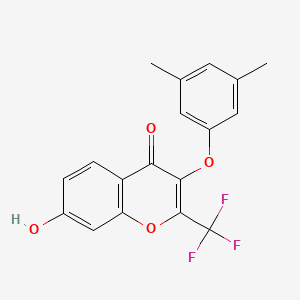
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)
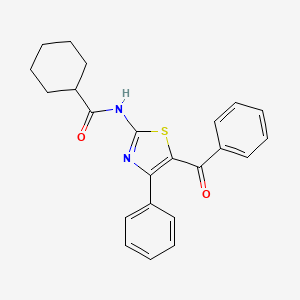
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
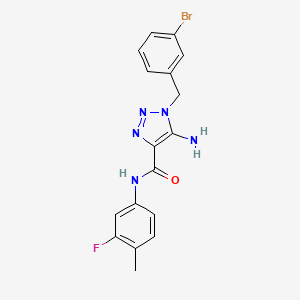
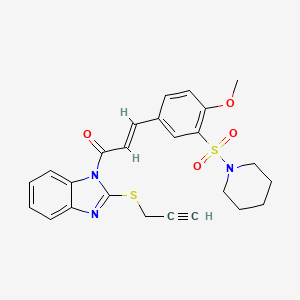
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)
![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)
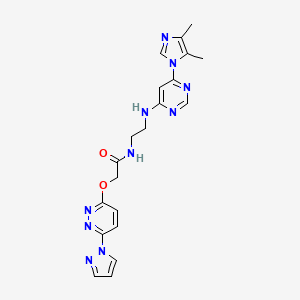

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)
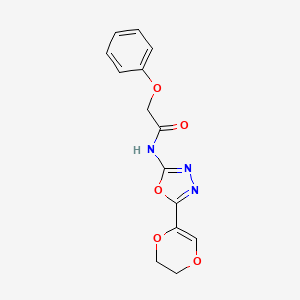
![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)
